
OTS964: A Dual Inhibitor of TOPK and CDK11 for
Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OTS964

Cat. No.: B593273 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
OTS964 is a potent and selective small molecule inhibitor with a dual mechanism of action,

targeting both T-LAK cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11

(CDK11). Initially identified as a TOPK inhibitor, subsequent research has revealed its high

affinity for CDK11, making it a valuable tool for investigating the roles of both kinases in cancer

biology. OTS964 has demonstrated significant anti-proliferative activity across a wide range of

cancer cell lines and has shown remarkable efficacy in preclinical xenograft models, including

complete tumor regression in some instances.[1][2] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and

pharmacological activities of OTS964. Detailed experimental protocols and an exploration of

the signaling pathways affected by OTS964 are also presented to support its application in

cancer research and drug development.

Chemical Structure and Properties
OTS964, with the IUPAC name (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-

methylthieno[2,3-c]quinolin-4(5H)-one, is a synthetic heterocyclic molecule. Its chemical

structure and key identifiers are summarized in the tables below.

Table 1: Chemical Identifiers of OTS964
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Identifier Value

IUPAC Name

(R)-9-(4-(1-(dimethylamino)propan-2-

yl)phenyl)-8-hydroxy-6-methylthieno[2,3-

c]quinolin-4(5H)-one

CAS Number
1338542-14-5 (free base), 1338545-07-5 (HCl

salt)

Chemical Formula C₂₃H₂₄N₂O₂S

Molecular Weight
392.51 g/mol (free base), 428.98 g/mol (HCl

salt)

Canonical SMILES
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=

CC=C(--INVALID-LINK--CN(C)C)C=C4)O

InChI Key XCFRUAOZMVFDPQ-AWEZNQCLSA-N

Table 2: Physicochemical Properties of OTS964
Property Value

Appearance Solid powder

Solubility
Soluble in DMSO. Insoluble in water and

ethanol.

Storage
Store at -20°C as a solid. In solvent, store at

-80°C.

Pharmacological Properties and Mechanism of
Action
OTS964 exhibits its anti-cancer effects through the potent and selective inhibition of two key

kinases: TOPK and CDK11.

Dual Kinase Inhibition
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OTS964 was initially developed as a high-affinity inhibitor of TOPK (T-LAK cell-originated

protein kinase), also known as PBK, with an IC₅₀ of 28 nM.[3][4] TOPK is a serine/threonine

kinase that is highly expressed in various cancers and plays a crucial role in mitosis,

particularly in cytokinesis.[1]

Further studies identified CDK11 (cyclin-dependent kinase 11) as another primary target of

OTS964. It binds to CDK11B with a dissociation constant (Kd) of 40 nM.[3][4] CDK11 is

essential for the regulation of transcription and pre-mRNA splicing.[5][6] The dual inhibition of

TOPK and CDK11 by OTS964 leads to a multi-faceted attack on cancer cell proliferation and

survival.

Table 3: In Vitro Potency of OTS964
Target Assay Type Value

TOPK Cell-free assay (IC₅₀) 28 nM[3][4]

CDK11B Binding assay (Kd) 40 nM[3][4]

Anti-proliferative Activity
OTS964 demonstrates potent anti-proliferative activity against a broad spectrum of human

cancer cell lines. The IC₅₀ values for various cancer cell types are summarized below.

Table 4: Anti-proliferative Activity of OTS964 in Various
Cancer Cell Lines
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Cell Line Cancer Type IC₅₀ (nM)

LU-99 Lung Cancer 7.6

HepG2 Liver Cancer 19

Daudi Burkitt's Lymphoma 25

A549 Lung Cancer 31

UM-UC-3 Bladder Cancer 32

HCT-116 Colon Cancer 33

MKN1 Stomach Cancer 38

MKN45 Stomach Cancer 39

22Rv1 Prostate Cancer 50

DU4475 Breast Cancer 53

T47D Breast Cancer 72

MDA-MB-231 Breast Cancer 73

HT29
Colon Cancer (TOPK-

negative)
290

Data compiled from multiple sources.

Signaling Pathways
OTS964's dual inhibitory action disrupts critical cellular processes, primarily cytokinesis and

pre-mRNA splicing, leading to cell cycle arrest and apoptosis.

TOPK Signaling Pathway in Cytokinesis
TOPK is a key regulator of cytokinesis, the final stage of cell division. It enhances the

Cdk1/cyclin B1-dependent phosphorylation of Protein Regulating Cytokinesis 1 (PRC1).[7][8]

This phosphorylation is crucial for the proper formation of the spindle midzone and completion

of cell division. Inhibition of TOPK by OTS964 disrupts this process, leading to cytokinesis

failure and subsequent apoptosis.[1][2]
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OTS964 inhibits TOPK, disrupting cytokinesis and inducing apoptosis.

CDK11 Signaling Pathway in Pre-mRNA Splicing
CDK11 plays a critical role in the regulation of pre-mRNA splicing by phosphorylating the

splicing factor 3B subunit 1 (SF3B1), a core component of the spliceosome.[5][6] This

phosphorylation is essential for the transition of the spliceosome from the inactive precatalytic

complex B to the active Bact complex, a rate-limiting step in splicing.[9] By inhibiting CDK11,

OTS964 prevents the phosphorylation of SF3B1, leading to a stall in spliceosome assembly,

widespread intron retention, and the production of non-functional mRNA, ultimately triggering

apoptosis.[5][6][9]
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OTS964 inhibits CDK11, leading to splicing defects and apoptosis.
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Experimental Protocols
The following are representative protocols for key in vitro and in vivo experiments involving

OTS964.

Cell Viability (MTT) Assay
This protocol is used to determine the IC₅₀ values of OTS964 in cancer cell lines.

Materials:

96-well plates

Cancer cell lines of interest

Complete cell culture medium

OTS964 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate spectrophotometer

Procedure:

Seed 5,000-7,000 cells per well in a 96-well plate in 100 µL of complete medium and

incubate overnight.[5]

Prepare serial dilutions of OTS964 in complete medium from the DMSO stock.

Remove the medium from the wells and add 100 µL of the OTS964 dilutions to the

respective wells. Include vehicle control (DMSO) wells.

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[5]
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan

crystals are visible.[5]

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.[5]

Measure the absorbance at 570 nm using a microplate spectrophotometer.[5]

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis
This protocol is used to assess the effect of OTS964 on the expression and phosphorylation of

target proteins.

Materials:

Cancer cell lines

OTS964

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-TOPK, anti-p-TOPK, anti-CDK11, anti-p-SF3B1, anti-cleaved

PARP, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.researchgate.net/publication/363551257_CDK11_regulates_pre-mRNA_splicing_by_phosphorylation_of_SF3B1
https://www.researchgate.net/publication/363551257_CDK11_regulates_pre-mRNA_splicing_by_phosphorylation_of_SF3B1
https://www.researchgate.net/publication/363551257_CDK11_regulates_pre-mRNA_splicing_by_phosphorylation_of_SF3B1
https://www.benchchem.com/product/b593273?utm_src=pdf-body
https://www.benchchem.com/product/b593273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imaging system

Procedure:

Treat cells with various concentrations of OTS964 for the desired time points.

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.[5]

Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel and separate by

electrophoresis.[5]

Transfer the separated proteins to a PVDF membrane.[5]

Block the membrane with blocking buffer for 1-2 hours at room temperature.[5]

Incubate the membrane with the primary antibody overnight at 4°C.[5]

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

In Vivo Xenograft Study
This protocol describes a typical in vivo efficacy study of OTS964 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

Human cancer cell line (e.g., LU-99 lung cancer cells)

OTS964 (free base or liposomal formulation)

Vehicle control (e.g., 5% glucose solution)

Calipers for tumor measurement
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Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[1]

Randomize the mice into treatment and control groups.

Administer OTS964 or vehicle control. Dosing regimens can vary, for example:

Intravenous (liposomal): 40 mg/kg, twice a week for 3 weeks.[1]

Oral (free base): 50-100 mg/kg, daily for 2 weeks.[1]

Measure tumor volume with calipers regularly (e.g., twice a week).

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting, immunohistochemistry).

Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the efficacy of OTS964.
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A typical experimental workflow for the evaluation of OTS964.

Conclusion
OTS964 is a powerful dual inhibitor of TOPK and CDK11 with significant potential as an anti-

cancer therapeutic agent. Its ability to induce complete tumor regression in preclinical models is

particularly noteworthy. This technical guide provides a solid foundation for researchers and

drug developers to understand and utilize OTS964 in their studies. Further investigation into its

clinical utility, including the development of formulations with improved safety profiles, is

warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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